Product packaging for 2-Phenyl-1,3-oxathiolan-5-one(Cat. No.:)

2-Phenyl-1,3-oxathiolan-5-one

Cat. No.: B224251
M. Wt: 180.23 g/mol
InChI Key: CCPIXSCRYWRMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1,3-oxathiolan-5-one is a versatile 1,3-oxathiolan-5-one derivative that serves as a valuable heterocyclic building block in organic and medicinal chemistry research. Compounds in this class are recognized as important intermediates in the synthesis of numerous bioactive molecules and natural products . A prominent and efficient synthetic route to this compound involves the cyclocondensation of mercaptoacetic acid with benzaldehyde in the presence of dicyclohexylcarbodiimide (DCC) and triethylamine (TEA), which provides the product in high yield after a short reaction time . Researchers utilize this and related 1,3-oxathiolan-5-one derivatives as key precursors in the development of pharmaceutically relevant structures, such as polyfunctionalized bicyclic tetrahydropyrimidinones, via mercaptoacetylative ring transformation reactions . Furthermore, the 1,3-oxathiolane core is a structure of significant interest due to its broad spectrum of reported biological activities, which include antiviral and anti-HIV properties . This makes this compound a compound of high value for constructing novel chemical entities in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2S B224251 2-Phenyl-1,3-oxathiolan-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

2-phenyl-1,3-oxathiolan-5-one

InChI

InChI=1S/C9H8O2S/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-5,9H,6H2

InChI Key

CCPIXSCRYWRMSZ-UHFFFAOYSA-N

SMILES

C1C(=O)OC(S1)C2=CC=CC=C2

Canonical SMILES

C1C(=O)OC(S1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Phenyl 1,3 Oxathiolan 5 One and Its Structural Analogues

Conventional Synthetic Approaches to 1,3-Oxathiolan-5-one (B1253419) Derivatives

Conventional methods for synthesizing the 1,3-oxathiolan-5-one core typically involve the direct reaction of precursor molecules, often facilitated by agents that promote the removal of water to drive the cyclization process.

Cyclocondensation Reactions Utilizing Aldehydes and Mercaptoacetic Acid

The most fundamental approach to the 1,3-oxathiolan-5-one scaffold is the cyclocondensation reaction between an aldehyde and mercaptoacetic acid (also known as thioglycolic acid). jocpr.comnih.gov In this reaction, the thiol group of mercaptoacetic acid performs a nucleophilic attack on the carbonyl carbon of the aldehyde. The subsequent intramolecular esterification, involving the carboxyl group and the newly formed hydroxyl group, leads to the five-membered ring after the elimination of a water molecule. nih.gov

For the synthesis of 2-phenyl-1,3-oxathiolan-5-one, benzaldehyde (B42025) is the specific aldehyde used. The reaction is commonly performed by refluxing the reactants in a solvent such as toluene, which allows for the removal of water via a Dean-Stark apparatus, thereby driving the equilibrium towards the formation of the cyclic product. nih.gov This two-step, one-pot process first forms a hemithioacetal intermediate, which then cyclizes to the final lactone. jocpr.comnih.gov

Dehydrating/Cyclizing Agent Mediated Routes (e.g., Dicyclohexylcarbodiimide (B1669883), Mukaiyama Reagent)

To enhance the efficiency of the cyclocondensation, dehydrating agents are frequently employed to facilitate the final ring-closing step.

Dicyclohexylcarbodiimide (DCC): DCC is a powerful dehydrating agent used to synthesize 2-aryl-1,3-oxathiolan-5-ones with high efficiency. jocpr.com In a typical procedure, an aromatic aldehyde is treated with mercaptoacetic acid in a solvent like tetrahydrofuran (B95107) (THF). The addition of DCC promotes the cyclization by sequestering the water molecule formed during the reaction. jocpr.com This method is advantageous as the byproduct, dicyclohexylurea (DCU), is a solid that precipitates out of the reaction mixture and can be easily removed by filtration, simplifying the product purification. Yields for this method have been reported to be as high as 92%. jocpr.com

Mukaiyama Reagent: The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) offers another effective route for the synthesis of 1,3-oxathiolan-5-ones. isca.meisca.me This one-pot condensation of an aldehyde and mercaptoacetic acid avoids byproducts that complicate purification. isca.me The reagent activates the carboxylic acid, facilitating the intramolecular cyclization. isca.me Studies have shown that the choice of solvent is critical, with dimethylformamide (DMF) providing excellent yields, while solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), and THF result in significantly lower product formation. isca.me Using the Mukaiyama reagent in DMF at room temperature, the reaction can be completed in as little as 30 minutes, affording the desired this compound in yields up to 96%. isca.me

Table 1: Comparison of Dehydrating Agent-Mediated Syntheses

Reagent Aldehyde Solvent Time Yield (%) Reference
Dicyclohexylcarbodiimide (DCC) Aromatic Aldehydes THF 30 min up to 92% jocpr.com
Mukaiyama Reagent Benzaldehyde DMF 30 min 96% isca.me
Mukaiyama Reagent 4-Chlorobenzaldehyde DMF 30 min 92% isca.me
Mukaiyama Reagent Benzaldehyde DCM 2 h 46% isca.me

Catalytic Strategies in the Synthesis of this compound

Catalysis provides an avenue to milder reaction conditions, improved yields, and greater selectivity. Both Lewis acids and organocatalysts have been successfully applied to the synthesis of the 1,3-oxathiolan-5-one ring system.

Lewis Acid Catalysis (e.g., Lithium Bromide, Zinc Chloride)

Lewis acids are effective catalysts for the synthesis of 1,3-oxathiolan-5-one derivatives by activating the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the thiol.

Lithium Bromide (LiBr): Lithium bromide has been utilized as a catalyst for the reaction between a ketone (acetophenone) and mercaptoacetic acid to produce 2-methyl-2-phenyl-1,3-oxathiolan-5-one in good yields. isca.meresearchgate.netnih.govrsc.org This method is also applied in multi-component reactions where the oxathiolanone is formed as a key intermediate. nih.govrsc.org The use of LiBr represents a relatively inexpensive and efficient catalytic option. jocpr.comnih.gov

Zinc Chloride (ZnCl₂): Zinc chloride is another Lewis acid mentioned for promoting the synthesis of 1,3-oxathiolan-5-ones. isca.meresearchgate.net It is particularly noted in two-step synthetic procedures for preparing fluorinated analogues of these compounds. researchgate.net

Other Lewis acids such as tin chloride and titanium(IV) isopropoxide have also been reported to catalyze the condensation of 1,3-oxathiolane (B1218472) derivatives with nucleobases, highlighting the broad utility of Lewis acid catalysis in this area of chemistry. google.com

Organocatalysis and Triethylamine-Mediated Protocols

Organocatalysis offers a metal-free alternative for chemical transformations. In the context of 1,3-oxathiolan-5-one synthesis, bases like triethylamine (B128534) (TEA) play a crucial role.

Ionic Liquid-Promoted Syntheses (e.g., [bmim][BF4], [Bmim]OH)

Ionic liquids (ILs) have emerged as green reaction media due to their low vapor pressure and potential for recyclability. Their application in the synthesis of 1,3-oxathiolan-5-ones has proven highly effective.

[bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate): A particularly efficient and environmentally friendly system involves the use of molecular iodine as a catalyst in [bmim][BF₄] as the ionic liquid medium. researchgate.netplos.org This protocol couples aldehydes and mercaptoacetic acid under mild conditions to afford 1,3-oxathiolan-5-ones in excellent yields. researchgate.netsciforum.net The reaction is significantly faster in the ionic liquid compared to conventional organic solvents like DMSO or DMF. researchgate.net Furthermore, the ionic liquid can be recovered and reused in subsequent reactions without a significant loss of catalytic activity. researchgate.net

[Bmim]OH (1-butyl-3-methylimidazolium hydroxide): The basic ionic liquid [Bmim]OH has also been shown to promote the one-pot synthesis of α-mercapto-γ-lactones through the reaction of epoxides with 2-methyl-2-phenyl-1,3-oxathiolan-5-one. rsc.org This demonstrates the utility of functionalized ionic liquids in facilitating reactions involving the oxathiolanone core, where the IL can be recovered and reused. rsc.org

Table 2: Catalytic Syntheses of 1,3-Oxathiolan-5-one Derivatives

Catalyst System Reactants Solvent/Medium Key Features Reference
Lithium Bromide (LiBr) Acetophenone (B1666503), Mercaptoacetic Acid - Good yields for ketone-based syntheses researchgate.netnih.gov
Triethylamine (TEA) / DCC Aromatic Aldehyde, Mercaptoacetic Acid THF Base-mediated nucleophilic attack, high yield jocpr.com
Triethylamine (TEA) / Mukaiyama Reagent Benzaldehyde, Mercaptoacetic Acid DMF Rapid reaction, excellent yield, easy workup isca.me
Molecular Iodine / [bmim][BF₄] Aldehydes, Mercaptoacetic Acid [bmim][BF₄] Green, efficient, recyclable medium researchgate.netplos.org
[Bmim]OH Epoxides, 2-methyl-2-phenyl-1,3-oxathiolan-5-one [Bmim]OH Reusable basic ionic liquid rsc.org

Enzyme-Catalyzed Asymmetric Synthesis of 1,3-Oxathiolan-5-one Stereoisomers (e.g., Candida antarctica Lipase (B570770) B)

The asymmetric synthesis of 1,3-oxathiolan-5-one stereoisomers is of paramount importance for producing enantiomerically pure pharmaceuticals. Enzymes, particularly lipases, have emerged as powerful catalysts in these transformations due to their high stereoselectivity, efficiency under mild conditions, and eco-friendly nature. nih.gov Among these, Candida antarctica lipase B (CAL-B) has proven to be an exceptionally effective biocatalyst. nih.govebrary.net

A notable strategy involves a dynamic covalent kinetic resolution (DCKR) protocol for the synthesis of 1,3-oxathiolan-5-one derivatives. ebrary.net This method combines dynamic hemithioacetal formation with an intramolecular, lipase-catalyzed lactonization. researchgate.net In this process, an aldehyde reacts with methyl 2-sulfanylacetate, which serves as both the hemithioacetal substrate and an acyl donor. researchgate.net CAL-B then facilitates the intramolecular cyclization of the resulting hemithioacetal intermediates. researchgate.net Researchers have screened various lipases for this cyclization, including Pseudomonas fluorescens lipase (PFL), Burkholderia cepacia lipase, and Candida rugosa lipase (CRL), with CAL-B demonstrating superior performance. ebrary.net This enzymatic approach has led to good conversion rates and moderate to good enantiomeric excess (ee) for the final products. researchgate.net

Further research has demonstrated the use of a multi-enzymatic cascade protocol for the synthesis of enantiopure 1,3-oxathiolane derivatives. nih.govlookchem.com This approach combines surfactant-treated Subtilisin Carlsberg (STS) and CAL-B to control the absolute configuration of the 1,3-oxathiolane ring, achieving an enantiomeric excess of over 99%. lookchem.com The enzymes often exhibit opposite stereoselectivity, where CAL-B typically favors the S-isomer and subtilisin Carlsberg favors the R-isomer in the catalytic acylation of secondary alcohols. lookchem.com This dual-enzyme system, operating in a mixture of THF and phosphate-buffered saline (PBS), provides an efficient route to enantiopure 1,3-oxathiolane precursors for anti-HIV agents like lamivudine. nih.govlookchem.com

Immobilized lipases, such as Novozym 435 (a commercial form of CAL-B), are also widely used to enhance catalyst stability and reusability. ebrary.netmdpi.com The enantioselectivity of CAL-B can be influenced by several factors, including the solvent, temperature, and the specific acyl donor used. diva-portal.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound has been a fertile ground for the application of these principles, with significant advancements in solvent-free reactions, microwave-assisted synthesis, and the use of aqueous media.

Solvent-Free Reaction Conditions

Solvent-free, or solid-phase, reactions represent a significant step towards greener synthesis by minimizing volatile organic compounds. A notable example is a three-component method for synthesizing 1,3-thiazine analogues from 2-methyl-2-phenyl-1,3-oxathiolan-5-one under solvent-free conditions. mdpi.com Another approach involves a Biginelli-type reaction of unprotected aldoses with 2-methyl-2-phenyl-1,3-oxathiolan-5-one and urea (B33335)/thiourea (B124793) under acidic Montmorillonite (B579905) K-10 catalysis without a solvent. organic-chemistry.org This one-pot protocol avoids the need for protection and deprotection steps. organic-chemistry.org

While some reactions have been tested under both aqueous and solvent-free conditions, the yields in solvent-free environments can sometimes be lower than in aqueous media. rsc.org Nevertheless, the development of solvent-free methods continues to be an active area of research, offering advantages in terms of reduced waste and simplified purification.

Microwave Irradiation-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net The application of microwave irradiation has been particularly effective in the synthesis of heterocyclic compounds, including derivatives of 1,3-oxathiolan-5-one. researchgate.netresearchgate.net

One such method is a rapid, three-component, one-pot condensation for synthesizing 1,3-thiazolidin-4-ones and various 2-aryl-1,3-oxathiolan-5-ones in good yields using microwave irradiation. researchgate.net In another example, a three-component reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one, an aromatic aldehyde, and an N-aryl dithiocarbamic acid under solvent-free microwave irradiation for 8-10 minutes afforded 1,3-thiazines in 76-90% yields with high diastereoselectivity. scribd.com In contrast, conventional heating required 3-5 hours and resulted in significantly lower yields (40-54%). scribd.com

Microwave-assisted synthesis has also been employed for the synthesis of polyfunctionalized bicyclic pyrimidines from unprotected aldoses and 2-methyl-2-phenyl-1,3-oxathiolan-5-one under solvent-free conditions, showcasing the synergy between these two green chemistry techniques. nih.gov The scalability of microwave-assisted reactions from millimole to larger scales has also been demonstrated, paving the way for industrial applications. acs.org

Aqueous Media-Based Reaction Protocols

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. rsc.org Research has shown that water can act not only as a solvent but also as a catalyst in certain reactions. rsc.orgrsc.org

For instance, a tandem Knoevenagel condensation and mercaptoacetylative cyclisation between 2-methyl-2-phenyl-1,3-oxathiolan-5-one and various salicylaldehydes has been successfully carried out in water to produce 3-mercaptocoumarins in excellent yields (82–97%). rsc.org In this protocol, water itself catalyzes the reaction through hydrogen bonding, eliminating the need for any other catalyst. rsc.org Similarly, the synthesis of α-mercapto-γ-lactams from 2-phenyl-2-methyl-1,3-oxathiolan-5-ones and tosyl aziridines proceeds in excellent yields (82–93%) when refluxed in water for 3–4 hours. rsc.org The purification process is straightforward, involving simple filtration and recrystallization. rsc.org

These examples highlight the potential of aqueous media to facilitate efficient and environmentally friendly syntheses of complex heterocyclic compounds derived from 1,3-oxathiolan-5-ones.

Chemical Reactivity and Mechanistic Pathways of 2 Phenyl 1,3 Oxathiolan 5 One

Role as a Mercaptoacetyl Transfer Agent

2-Phenyl-1,3-oxathiolan-5-one, and its substituted analogs like 2-methyl-2-phenyl-1,3-oxathiolan-5-one, serve as effective mercaptoacetyl transfer agents. researchgate.net This reactivity is central to the synthesis of various sulfur-containing heterocycles. In a notable application, these compounds facilitate the introduction of a mercaptoacetic acid unit into other molecules. For instance, in the presence of a Lewis acid catalyst, 2-methyl-2-phenyl-1,3-oxathiolan-5-one undergoes a Michael addition to electron-poor alkenes, yielding functionally rich α-mercapto acids with high diastereoselectivity. researchgate.net This process highlights the compound's ability to act as a masked form of mercaptoacetic acid, delivering the mercaptoacetyl group to a suitable acceptor. researchgate.netrsc.org

The transfer agent capability is further demonstrated in multicomponent reactions. One such example is a tandem Knoevenagel, Michael, and ring transformation reaction involving an aromatic aldehyde, an N-aryldithiocarbamic acid, and 2-methyl-2-phenyl-1,3-oxathiolan-5-one, which diastereoselectively produces polyfunctionalized 1,3-thiazines. researchgate.net Similarly, it has been used in the synthesis of thiosugar-annulated dihydropyrimidines through a nanoclay-catalyzed Biginelli-type reaction. researchgate.net

Ring-Opening Reactions and Subsequent Transformations

The 1,3-oxathiolan-5-one (B1253419) ring is susceptible to opening under various conditions, a feature that has been extensively exploited to synthesize more complex molecules. These reactions often proceed via nucleophilic attack on the carbonyl group or other electrophilic centers within the molecule, followed by ring cleavage and subsequent cyclization or transformation.

Reactions with Hydroxyaldehydes and Ketones

The chemical reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one has been investigated with hydroxyaldehydes and ketones, leading to a variety of heterocyclic systems. researchgate.nettandfonline.com For example, its reaction with 2-hydroxy-1-naphthaldehyde (B42665) in water can yield a Knoevenagel condensation product. researchgate.net These reactions demonstrate the ability of the oxathiolanone to engage in condensation reactions, often initiated by the active methylene (B1212753) group at the C-4 position, leading to ring-opened intermediates that can further react.

Reactivity with α,β-Unsaturated Carbonyl Compounds

The interaction of this compound derivatives with α,β-unsaturated carbonyl compounds provides a pathway to various heterocyclic structures. researchgate.nettandfonline.com These reactions typically proceed through a Michael addition of the enolate generated from the oxathiolanone to the unsaturated system. The resulting adduct can then undergo further intramolecular reactions. This reactivity has been utilized in the synthesis of complex molecules, showcasing the versatility of the oxathiolanone ring as a building block. researchgate.nettandfonline.com

Interactions with Heterocyclic Amines, Hydrazines, and Hydrazides

The reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one extends to reactions with various nitrogen-based nucleophiles, including heterocyclic amines, hydrazines, and hydrazides. researchgate.nettandfonline.comtandfonline.com These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon of the oxathiolanone ring, leading to its opening. The resulting intermediate can then undergo cyclization to form new heterocyclic systems. This approach has been used to synthesize a range of nitrogen- and sulfur-containing heterocycles. researchgate.nettandfonline.com

Intramolecular Cyclization and Annulation Reactions

The this compound core can be involved in intramolecular cyclization and annulation reactions to build fused and bicyclic systems. Free-radical cyclization of unsaturated 1,3-oxathiolan-5-ones has been shown to be a viable method for constructing cyclopentanols. cdnsciencepub.comcdnsciencepub.com These reactions proceed at a useful rate, allowing for the rapid assembly of bicyclic systems like bicyclo[3.3.0]octanols and bicyclo[4.3.0]nonanols through intramolecular annulation. cdnsciencepub.comcdnsciencepub.com

Another example of intramolecular cyclization involves the reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-ones with tosyl aziridines in water. rsc.org This process involves the regioselective opening of the aziridine (B145994) ring followed by a mercaptoacetylative cyclization cascade, leading to the formation of α-mercapto-γ-lactams in excellent yields. rsc.org Furthermore, computational and experimental studies have explored the competing thermal electrocyclic ring-closure reactions of related systems, providing insight into the mechanistic pathways of such cyclizations. acs.org

Derivatization Strategies at the this compound Core

The this compound scaffold can be modified to introduce various functionalities, expanding its synthetic utility. One common strategy involves reactions at the active methylene group (C-4). For example, treatment of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with a bromoester can afford a fused furo[3,2-d] researchgate.netoxathiol-5(6H)-one system. researchgate.nettandfonline.com

Furthermore, the synthesis of various 2-(substituted aryl or alkyl)-1,3-oxathiolan-5-one derivatives has been achieved through the cyclocondensation of appropriate aldehydes with mercaptoacetic acid. jocpr.com This allows for the introduction of a wide range of substituents at the 2-position, thereby tuning the electronic and steric properties of the molecule for specific applications.

Reactant 1 Reactant 2 Reaction Type Product Reference
2-Methyl-2-phenyl-1,3-oxathiolan-5-oneElectron-poor alkenesMichael additionα-Mercapto acids researchgate.net
2-Methyl-2-phenyl-1,3-oxathiolan-5-oneAromatic aldehyde, N-aryldithiocarbamic acidMulticomponent reactionPolyfunctionalized 1,3-thiazines researchgate.net
2-Methyl-2-phenyl-1,3-oxathiolan-5-one2-Hydroxy-1-naphthaldehydeKnoevenagel condensation(E)-4-((2-hydroxynaphthalen-1-yl)methylene)-2-methyl-2-phenyl-1,3-oxathiolan-5-one researchgate.net
Unsaturated 1,3-oxathiolan-5-ones-Free-radical cyclizationCyclopentanols cdnsciencepub.comcdnsciencepub.com
2-Methyl-2-phenyl-1,3-oxathiolan-5-onesTosyl aziridinesRing opening/Cyclizationα-Mercapto-γ-lactams rsc.org
2-Methyl-2-phenyl-1,3-oxathiolan-5-oneBromoesterAnnulation2-Methyl-2-phenylfuro[3,2-d] researchgate.netoxathiol-5(6H)-one researchgate.nettandfonline.com
AldehydeMercaptoacetic acidCyclocondensation2-(Substituted)-1,3-oxathiolan-5-one jocpr.com

Multicomponent Reaction Mcr Strategies Incorporating 2 Phenyl 1,3 Oxathiolan 5 One

Variants of the Biginelli Reaction Utilizing 2-Phenyl-1,3-oxathiolan-5-one as an Active Methylene (B1212753) Component

The Biginelli reaction, a cornerstone of heterocyclic synthesis, traditionally involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). Innovative variants have emerged that replace the conventional β-ketoester with this compound, which serves as a mercaptoacetylating active methylene building block. researchgate.netneuroquantology.comnih.gov This modification introduces a sulfur atom into the resulting dihydropyrimidine (B8664642) core, leading to the formation of thiosugar-annulated dihydropyrimidines and other functionally rich scaffolds. researchgate.netneuroquantology.com

One notable application involves the reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with unprotected aldoses (acting as the aldehyde component) and urea or thiourea. researchgate.netneuroquantology.comnih.gov This approach is particularly significant as it utilizes biorenewable starting materials. researchgate.netneuroquantology.com The reaction, often catalyzed by nanoclay under solvent-free microwave irradiation, proceeds in a one-pot fashion to yield thiosugar-annulated multifunctionalized dihydropyrimidines with high diastereoselectivity. researchgate.netorganic-chemistry.org The process involves intramolecular domino cyclocondensation reactions of an isolable intermediate. researchgate.net A chiral ionic liquid has also been employed to catalyze a version of this reaction, yielding 5-mercaptoperhydropyrimidines with both enantio- and diastereoselectivity.

Table 1: Examples of Biginelli-type Reactions with this compound

Aldehyde ComponentMethylene ComponentUrea/ThioureaCatalystProduct TypeRef.
Unprotected Aldoses (e.g., D-glucose, D-xylose)2-methyl-2-phenyl-1,3-oxathiolan-5-oneUrea or ThioureaMontmorillonite (B579905) K-10 nanoclayThiosugar-annulated dihydropyrimidines researchgate.netnih.govorganic-chemistry.org
Benzaldehyde (B42025)2-methyl-2-phenyl-1,3-oxathiolan-5-oneUrea or ThioureaChiral ionic liquid5-Mercaptoperhydropyrimidines

Tandem Knoevenagel Condensation and Mercaptoacetylative Cyclization Pathways

A significant synthetic strategy involving this compound is the tandem sequence of a Knoevenagel condensation followed by a mercaptoacetylative cyclization. This pathway is initiated by the Knoevenagel condensation of this compound with an aldehyde, typically an aromatic aldehyde, to form an arylidene intermediate. rsc.orgpharmacophorejournal.com This intermediate then undergoes further reactions, often involving a ring-opening and subsequent cyclization, to generate diverse heterocyclic systems.

A prime example is the synthesis of 3-mercaptocoumarins. rsc.orgrsc.org In this environmentally friendly procedure, 2-methyl-2-phenyl-1,3-oxathiolan-5-one reacts with various salicylaldehydes in water. rsc.orgrsc.org The reaction proceeds without the need for an external catalyst, as water itself facilitates the reaction through hydrogen bonding. rsc.org This tandem process affords excellent yields of 3-mercaptocoumarins, and the acetophenone (B1666503) by-product can be easily recovered and recycled. rsc.orgrsc.org

This tandem approach has also been utilized in ionic liquids to promote the diastereoselective synthesis of 2,5-diamino- or 2-amino-5-mercapto-1,3-thiazin-4-ones. researchgate.netresearchgate.net The reaction between 2-phenyl-1,3-oxazol-5-one or 2-methyl-2-phenyl-1,3-oxathiolan-5-one, aromatic aldehydes, and thioureas proceeds via tandem Knoevenagel, Michael, and ring transformation reactions. researchgate.netpharmacophorejournal.com

Table 2: Tandem Knoevenagel Condensation and Cyclization Reactions

AldehydeMethylene ComponentReagent/SolventProductRef.
Salicylaldehydes2-methyl-2-phenyl-1,3-oxathiolan-5-oneWater3-Mercaptocoumarins rsc.orgrsc.org
Aromatic Aldehydes2-methyl-2-phenyl-1,3-oxathiolan-5-oneThiourea / Ionic Liquid2-Amino-5-mercapto-1,3-thiazin-4-ones researchgate.netpharmacophorejournal.com

Michael Addition Reactions Followed by Cyclization Cascades

The activated methylene group in this compound allows it to participate as a donor in Michael addition reactions to various electron-poor alkenes. This initial addition is often the first step in a cascade sequence leading to the formation of complex heterocyclic molecules. The Michael adduct, formed by the conjugate addition of the oxathiolanone to a Michael acceptor, can undergo subsequent intramolecular cyclization and ring transformation reactions.

For instance, a three-component, one-pot reaction between 2-methyl-2-phenyl-1,3-oxathiolan-5-one, an aromatic aldehyde, and an N-aryldithiocarbamic acid proceeds under solvent-free microwave irradiation. researchgate.netnih.gov This reaction involves a Knoevenagel condensation to form an arylidene intermediate, followed by a Michael addition of the N-aryldithiocarbamic acid. researchgate.netnih.gov The resulting adduct then undergoes a ring transformation to diastereoselectively produce polyfunctionalized 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-4-ones. pharmacophorejournal.comresearchgate.netnih.gov The isolation of the arylidene derivative and its Michael adduct provides evidence for the sequential reaction pathway. researchgate.net

This strategy has also been applied to the synthesis of sugar-fused 1,3-thiazines. grafiati.comcdnsciencepub.com A sequential Knoevenagel condensation, thia-Michael addition, and amino/mercaptoacetylative ring transformation cascade using 2-methyl-2-phenyl-1,3-oxathiolan-5-one, a sugar like D-xylose or D-glucose, and an N-aryldithiocarbamic acid in a basic ionic liquid leads to the cis-selective synthesis of the fused thiazine (B8601807) systems. grafiati.comcdnsciencepub.com

Table 3: Michael Addition and Cyclization Cascade Products

AldehydeMichael Acceptor PrecursorNucleophileProductRef.
Aromatic Aldehyde2-methyl-2-phenyl-1,3-oxathiolan-5-oneN-aryldithiocarbamic acid3,6-Diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-4-ones pharmacophorejournal.comresearchgate.netnih.gov
D-Xylose/D-Glucose2-methyl-2-phenyl-1,3-oxathiolan-5-oneN-aryldithiocarbamic acidSugar-fused 1,3-Thiazines grafiati.comcdnsciencepub.com

Ring Transformation Reactions Leading to Diverse Heterocyclic Systems

The this compound ring is susceptible to nucleophilic attack, which can trigger ring-opening and subsequent rearrangement or cyclization with other components to form new, more complex heterocyclic systems. This reactivity is a powerful tool for generating molecular diversity from a single building block.

A prominent application of this compound in ring transformation reactions is the synthesis of 1,3-thiazine derivatives. pharmacophorejournal.com These reactions often proceed through a one-pot, multicomponent approach. For example, the reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one, an aromatic aldehyde, and an N-aryldithiocarbamic acid under microwave irradiation without a solvent yields polyfunctionalized 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazine-4-ones. pharmacophorejournal.comresearchgate.netnih.gov This transformation occurs via a tandem Knoevenagel condensation, Michael addition, and subsequent ring transformation cascade. researchgate.netnih.gov

Another route involves the reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with aromatic aldehydes and thiourea in an ionic liquid, which diastereoselectively produces 2-amino-5-mercapto-1,3-thiazin-4-ones. researchgate.netpharmacophorejournal.com The process is initiated by Knoevenagel condensation, followed by a Michael addition of thiourea to the resulting arylidene intermediate, which then undergoes a ring transformation to furnish the 1,3-thiazine product. pharmacophorejournal.com Similarly, sugar-fused 1,3-thiazines can be synthesized cis-selectively through a sequential Knoevenagel condensation, thia-Michael addition, and ring transformation cascade involving a masked mercaptoacid (2-methyl-2-phenyl-1,3-oxathiolan-5-one), a sugar, and N-aryldithiocarbamic acid in an ionic liquid. grafiati.comcdnsciencepub.com

Table 4: Synthesis of 1,3-Thiazine Derivatives

ReactantsCatalyst/ConditionsProductRef.
2-methyl-2-phenyl-1,3-oxathiolan-5-one, Aromatic aldehyde, N-aryldithiocarbamic acidMicrowave, solvent-free3,6-Diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-4-ones pharmacophorejournal.comresearchgate.netnih.gov
2-methyl-2-phenyl-1,3-oxathiolan-5-one, Aromatic aldehyde, ThioureaIonic liquid ([Bmim]Br)2-Amino-5-mercapto-1,3-thiazin-4-ones researchgate.netpharmacophorejournal.com
2-methyl-2-phenyl-1,3-oxathiolan-5-one, D-xylose/D-glucose, N-aryldithiocarbamic acidIonic liquid ([bmim]OH)cis-Sugar-fused 1,3-thiazines grafiati.comcdnsciencepub.com

The versatility of this compound extends to the synthesis of pyrimidine (B1678525) and pyrimidinone frameworks, primarily through variations of the Biginelli reaction. neuroquantology.com By employing 2-methyl-2-phenyl-1,3-oxathiolan-5-one as a novel active methylene component in place of a traditional β-ketoester, new classes of dihydropyrimidines can be accessed. researchgate.netneuroquantology.com

A key example is the three-component reaction between an unprotected aldose, 2-methyl-2-phenyl-1,3-oxathiolan-5-one, and urea or thiourea. neuroquantology.comnih.gov This reaction, typically catalyzed by montmorillonite K-10 clay under microwave irradiation, provides a diastereoselective route to thiosugar-annulated dihydropyrimidines. researchgate.netneuroquantology.comorganic-chemistry.org The use of a chiral ionic liquid as a catalyst with benzaldehyde, urea/thiourea, and 2-methyl-2-phenyl-1,3-oxathiolan-5-one has also been reported to produce 5-mercaptoperhydropyrimidines with high stereoselectivity. These methods highlight the ability to construct complex pyrimidinone scaffolds by leveraging the unique reactivity of the oxathiolanone ring.

The reactivity of this compound also enables its use in the construction of less common heterocyclic systems like furo-oxathiolones and thiadiazines. The synthesis of these structures often relies on the oxathiolanone ring acting as a synthon for a mercaptoacetyl unit or participating in cycloaddition reactions.

While specific examples for the direct synthesis of furo-oxathiolone systems from this compound are not extensively detailed in the provided context, the construction of thiadiazine systems has been documented. For instance, the reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with D-glucose or D-xylose and ammonium (B1175870) acetate (B1210297) or a primary amine in a task-specific ionic liquid, [bmim]SCN, has been shown to produce thiosugar-annulated 1,3-thiazines, which are structurally related to thiadiazines. researchgate.net Further research has explored the synthesis of various thiadiazine derivatives, such as 1,3,4-thiadiazines and benzo[e]pyrido/pyrazino/pyridazino[1,2-b] rsc.orgCurrent time information in Bangalore, IN.rsc.orgthiadiazine dioxides, through different synthetic routes, indicating the broad potential for creating sulfur- and nitrogen-containing heterocycles. sioc-journal.cnresearchgate.net

Generation of Pyrano[2,3-d]thiazoles and Mercaptocoumarins

The versatility of 2-methyl-2-phenyl-1,3-oxathiolan-5-one as a mercaptoacetyl transfer agent is demonstrated in the synthesis of various heterocyclic compounds, including mercaptocoumarins and pyranothiazoles. ggu.ac.inggu.ac.in

A noteworthy environmentally friendly protocol facilitates the synthesis of 3-mercaptocoumarins through a tandem Knoevenagel condensation and mercaptoacetylative cyclisation. rsc.orgrsc.org This reaction proceeds by refluxing an equimolar mixture of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with various salicylaldehydes in water. rsc.org This method is catalyst-free, as water itself promotes the reaction via hydrogen bonding. rsc.orgrsc.org The process affords excellent yields, ranging from 82–97%, and the byproduct, acetophenone, can be easily recovered and recycled. rsc.orgrsc.org The reaction involves refluxing for 8–10 hours, with simple filtration and recrystallization from ethanol (B145695) for product isolation and purification. rsc.org

Table 1: Synthesis of 3-Mercaptocoumarins via Reaction of 2-Methyl-2-phenyl-1,3-oxathiolan-5-one with Substituted Salicylaldehydes. rsc.org

EntrySalicylaldehyde Substituent (R)Reflux Time (h)Yield (%)
1H892
25-Br897
35-Cl8.595
45-I994
55-NO₂1082
63-OCH₃988
73,5-Cl₂8.596
83,5-Br₂897
93,5-I₂995

In a different application, a stereocontrolled route to mercaptopyranothiazoles has been developed utilizing a one-pot, multi-component protocol in a chiral ionic liquid, showcasing another synthetic pathway involving 2-methyl-2-phenyl-1,3-oxathiolan-5-one. ggu.ac.inggu.ac.in

Epoxide Ring-Opening and Intramolecular Trans-lactonization Cascades to α-Mercapto-γ-lactones

The compound 2-methyl-2-phenyl-1,3-oxathiolan-5-one is a key reactant in cascade reactions involving epoxides to produce α-mercapto-γ-lactones. tandfonline.comresearchgate.net A highly efficient, one-pot synthesis has been developed that proceeds via a regioselective epoxide ring-opening followed by a mercaptoacetylative cyclization cascade. tandfonline.com

This reaction between 2-methyl-2-phenyl-1,3-oxathiolan-5-one and various terminal epoxides is effectively catalyzed by Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in an aqueous medium. tandfonline.com The methodology is noted for producing γ-lactones in good to excellent yields (83–94%) with complete cis-diastereoselectivity. tandfonline.com The reaction can be completed within 2.5 to 4 hours at room temperature, and as with other reactions involving this oxathiolanone, the acetophenone byproduct is easily recovered for reuse. tandfonline.com

Table 2: Ce(III)-Catalyzed Synthesis of cis-α-Mercapto-γ-lactones. tandfonline.com

EntryEpoxide Substrate (R)Time (h)Yield (%)
1C₆H₅CH₂OCH₂-2.594
2C₆H₅-3.092
34-ClC₆H₄-3.093
44-BrC₆H₄-3.591
54-FC₆H₄-3.590
64-CH₃C₆H₄-4.088
74-CH₃OC₆H₄-4.087
8C₆H₁₃-3.085
9C₈H₁₇-3.083

An alternative protocol for this transformation uses a task-specific ionic liquid, [Bmim]OH, to promote the ring-opening-ring-closing cascade. researchgate.net This method also engages various epoxides with 2-methyl-2-phenyl-1,3-oxathiolan-5-one, affording α-mercapto-γ-lactones diastereoselectively in good to excellent yields. researchgate.net A key advantage of this approach is the easy recovery and reuse of the ionic liquid without loss of efficiency. researchgate.net

Advanced Spectroscopic and Computational Approaches in the Study of 2 Phenyl 1,3 Oxathiolan 5 One

Application of Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Elucidation

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique indispensable for determining the stereochemistry of molecules by identifying protons that are close to each other in space, regardless of their through-bond connectivity. For derivatives of 2-phenyl-1,3-oxathiolan-5-one, where the substitution pattern can create multiple chiral centers, NOESY is crucial for assigning the correct relative configuration.

Research on related structures, such as substituted 2-methyl-2-phenyl-1,3-oxathiolan-5-ones, demonstrates the utility of this technique. researchgate.net In these studies, NOESY experiments establish spatial correlations between specific protons, which allows for the unambiguous confirmation of the stereochemical arrangement of substituents on the oxathiolane ring. researchgate.net For example, a NOESY correlation between a proton on the phenyl ring and a proton on the oxathiolane backbone can confirm their cis or trans relationship. This method is a useful tool for monitoring and controlling the chirality of intermediates in syntheses. beilstein-journals.org The ability to definitively assign stereochemistry is critical, particularly in the synthesis of pharmaceutical intermediates where biological activity is often dependent on a single stereoisomer. unimi.it

Table 1: Application of NOESY in Stereochemical Analysis

Analytical Goal NOESY Application Example Correlation Significance
Relative Stereochemistry Identifies through-space proximity of protons. Correlation between H-2 proton and protons on the C-2 phenyl group. Confirms the relative orientation of substituents on the chiral centers of the oxathiolane ring. researchgate.net
Conformation Analysis Determines the preferred spatial arrangement of the molecule in solution. Cross-peaks between protons on the oxathiolane ring and the phenyl substituent. Elucidates the three-dimensional structure and conformational preferences. researchgate.netbeilstein-journals.org

Density Functional Theory (DFT) Modeling for Reaction Mechanism Analysis and Reactivity Prediction

Density Functional Theory (DFT) has become a vital computational tool for investigating the chemical reactivity and reaction mechanisms involving oxathiolanones. researchgate.net DFT calculations allow researchers to model molecular structures, determine the energies of reactants, transition states, and products, and thereby predict the most likely reaction pathways.

Studies on the reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one have employed DFT to perform geometry optimizations of the molecules and to understand their chemical behavior. researchgate.netresearchgate.net Such computational investigations can corroborate experimental findings and provide insights that are difficult to obtain through experimentation alone. For instance, DFT has been used to study the cyclization reactions that form the oxathiolanone ring, helping to identify the rate-limiting steps of the synthesis. rsc.org

Key applications of DFT in the study of this compound class include:

Transition State Analysis: Identifying the structure and energy of transition states to understand the activation barriers of reactions.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of nucleophilic or electrophilic attack. mdpi.com

Reaction Pathway Validation: Comparing the energy profiles of different potential mechanisms (e.g., concerted vs. stepwise) to determine the most energetically favorable route. mdpi.com

Solvation Effects: Modeling the reaction in the presence of a solvent to simulate real-world experimental conditions more accurately. researchgate.net

Table 2: Insights from DFT Modeling of Oxathiolanone Systems

DFT Application Finding Reference
Geometry Optimization Calculates the lowest energy conformation of the molecule. researchgate.net
Mechanism Study Confirms the rate-determining step in the formation of the oxathiolane ring. rsc.orgresearchgate.net
Reactivity Prediction Analyzes frontier orbital energies to explain observed chemical reactivity. researchgate.netmdpi.com

Integration of High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the definitive structural confirmation of newly synthesized compounds like this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a molecule.

In the characterization of this compound and its derivatives, HRMS is used to verify that the synthesized product has the correct atomic composition. acs.org The experimentally measured exact mass is compared to the theoretically calculated mass for the expected molecular formula. A close match between the found and calculated values provides unambiguous evidence for the compound's identity and purity. isca.mersc.org

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺ Reference
This compound C₉H₈O₂S 181.0267 (for M⁺) 181.22 (for M⁺) isca.me
2-methyl-2-phenyl-1,3-oxathiolane C₁₀H₁₃OS 181.0687 181.0686 rsc.org
2-phenethyl-1,3-oxathiolan-5-one C₁₁H₁₂NaO₂S 231.0450 (for [M+Na]⁺) 231.0450 (for [M+Na]⁺) scienceopen.com

Spectroscopic Characterization (NMR, IR) for Monitoring Reaction Progress and Product Identification

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the workhorses for routine product identification and for monitoring the progress of the reaction to synthesize this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the most characteristic signal is the strong absorption band corresponding to the carbonyl (C=O) group of the lactone ring, which typically appears in the region of 1700-1715 cm⁻¹. researchgate.netevitachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The spectrum of this compound shows characteristic signals for the protons on the phenyl ring (typically in the 7.40-7.48 ppm region), a singlet for the proton at the C-2 position (~6.47 ppm), and two doublets for the diastereotopic protons of the methylene (B1212753) group (CH₂) at C-4 (~3.76 and 3.87 ppm). isca.mejocpr.com

¹³C NMR: The carbon spectrum confirms the presence of the carbonyl carbon, the carbons of the phenyl ring, and the carbons of the oxathiolane ring.

These techniques are also invaluable for monitoring the progress of a synthesis. By taking NMR spectra of the reaction mixture at different time points, chemists can observe the disappearance of signals from the starting materials (e.g., benzaldehyde) and the concurrent appearance of signals corresponding to the this compound product, allowing for the optimization of reaction conditions. isca.mescienceopen.com

Table 4: Spectroscopic Data for this compound

Technique Feature Characteristic Signal / Chemical Shift (δ) Reference
IR Carbonyl (C=O) Stretch ~1715 cm⁻¹ researchgate.net
¹H NMR (400 MHz, CDCl₃) Phenyl Protons (m) 7.40-7.48 ppm isca.mejocpr.com
Methine Proton (s, CH) 6.47 ppm isca.mejocpr.com
Methylene Protons (d, CH₂) 3.76 ppm (J=16.8 Hz), 3.87 ppm (J=16.4 Hz) isca.mejocpr.com
¹³C NMR Carbonyl Carbon (C=O) ~172.8 ppm scienceopen.com
Phenyl Carbons ~126-140 ppm scienceopen.com
Methine Carbon (CH) ~81.5 ppm scienceopen.com
Methylene Carbon (CH₂) ~38.5 ppm scienceopen.com

Note: ¹³C NMR data is for the related compound 2-phenethyl-1,3-oxathiolan-5-one as a close proxy.

Utility of 2 Phenyl 1,3 Oxathiolan 5 One in the Synthesis of Complex Molecular Architectures and Intermediates

Precursor Role in the Synthesis of Oxathiolanyl-Nucleosides (e.g., Coviracil Precursors)

2-Phenyl-1,3-oxathiolan-5-one and its derivatives are key intermediates in the synthesis of oxathiolanyl-nucleosides, a class of compounds with significant antiviral activity. jocpr.com Notably, derivatives such as 2-(hydroxymethyl)-1,3-oxathiolan-5-ones are utilized as foundational building blocks for preparing oxathiolanyl-nucleosides like Coviracil. jocpr.comresearchgate.net The synthesis of these nucleoside analogues, including the anti-HIV and anti-HBV agents, often involves the strategic use of 1,3-oxathiolan-5-one (B1253419) structures. isca.me The core 1,3-oxathiolane (B1218472) ring is a critical component of potent nucleoside reverse transcriptase inhibitors. nih.govresearchgate.net

The general synthesis of 2-(substituted aryl or alkyl)-1,3-oxathiolan-5-one derivatives involves the reaction of an appropriate aldehyde with mercaptoacetic acid. jocpr.com This reaction can be efficiently carried out in the presence of a dehydrating/cyclizing agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as tetrahydrofuran (B95107) (THF), often with the addition of a base like triethylamine (B128534) (TEA). jocpr.com This method has been shown to produce high yields in a short reaction time. jocpr.com

Building Block for Thiolactomycin Synthesis

The 1,3-oxathiolan-5-one framework is a crucial component in the asymmetric synthesis of Thiolactomycin and its analogues, which are known for their antibacterial properties as inhibitors of bacterial β-ketoacyl-ACP synthases (KAS). beilstein-journals.orgnih.gov In a key synthetic strategy, an oxathiolanone is used to introduce a tertiary thiol group with high stereocontrol. beilstein-journals.orgnih.gov For instance, the diastereoselective addition of an aldehyde to an oxathiolanone intermediate can be achieved with high yield, setting the stage for further transformations to produce (5R)-thiolactomycin. beilstein-journals.orgnih.gov This methodology allows for the preparation of enantiopure tertiary thiols by hydrolysis of the oxathiolanone product. beilstein-journals.orgnih.gov

Intermediate for Pyridinonethiol and Mercapto-diphenylcyclopenta-2,4-dien-one Synthesis

The reactivity of this compound allows it to act as a mercaptoacetyl transfer agent, enabling the synthesis of various mercapto compounds. Research has shown its utility in reacting with different reagents to form new heterocyclic systems. For example, its reaction with 1,3-diphenyl-2-propen-1-one in the presence of a Lewis acid catalyst can lead to the formation of Michael adducts. researchgate.net While direct cyclization to a pyran ring may not be successful, this reactivity highlights its potential as a precursor for complex sulfur-containing molecules. researchgate.net

Construction of Diversified Heterocyclic Scaffolds (e.g., Thiophene, Triazole)

This compound is a valuable precursor for synthesizing a range of heterocyclic scaffolds. asau.ru Its inherent reactivity allows for its participation in various cyclization and condensation reactions to form rings containing nitrogen and sulfur. researchgate.netresearchgate.net For instance, it has been used in the Biginelli reaction, a one-pot multicomponent reaction, to produce thiosugar-annulated dihydropyrimidines. researchgate.net This reaction utilizes the oxathiolanone as a mercaptoacetylating active methylene (B1212753) building block. researchgate.net Furthermore, the oxathiolanone ring can be a starting point for creating other heterocyclic systems like thiophenes and triazoles, which are significant in medicinal chemistry due to their broad spectrum of biological activities. researchgate.netignited.in

Development of Prodrug Strategies Incorporating Oxathiolanone Moieties

The 1,3-oxathiolane ring system, derived from precursors like this compound, is a key structural feature in certain prodrug strategies. Prodrugs are designed to improve the delivery and efficacy of therapeutic agents. The oxathiolane moiety can be incorporated into the structure of a drug to enhance its properties. While direct examples of this compound in prodrugs are not extensively detailed, the fundamental chemistry of forming the oxathiolane ring is central to the synthesis of nucleoside analogues that function as prodrugs. nih.gov These nucleoside analogues are phosphorylated in vivo to their active triphosphate forms. nih.gov The development of mutual prodrugs, where two active drugs are linked together, is another strategy where such heterocyclic systems could be employed to improve therapeutic outcomes. mdpi.com

Synthesis of 5-HT(1A) Receptor Agonist Derivatives

Derivatives of 1,3-oxathiolane have been identified as potent and selective agonists for the 5-HT(1A) serotonin (B10506) receptor. nih.gov Starting from a lead compound, structural modifications, including the incorporation of a 2,2-diphenyl-1,3-oxathiolane (B8265561) moiety, have led to the discovery of new ligands with high affinity and selectivity for the 5-HT(1A) receptor. nih.gov Specifically, (2,2-diphenyl- jocpr.comnih.govoxathiolan-5-yl-methyl)-(3-phenyl-propyl)amine has been identified as a potent and selective 5-HT(1A) receptor agonist. nih.gov This highlights the importance of the oxathiolane scaffold in designing novel therapeutic agents targeting the serotonergic system. nih.gov

Future Research Directions and Innovations in 2 Phenyl 1,3 Oxathiolan 5 One Chemistry

Development of Novel Stereoselective and Enantioselective Methodologies

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and future research will undoubtedly prioritize the development of sophisticated stereoselective and enantioselective methods for reactions involving 2-phenyl-1,3-oxathiolan-5-one. While some progress has been made, there remains a considerable opportunity to discover and optimize catalytic systems that can deliver high levels of stereocontrol.

An enzyme-catalyzed, dynamic covalent kinetic resolution strategy has been presented for the asymmetric synthesis of 1,3-oxathiolan-5-one (B1253419) derivatives. researchgate.net This method combines dynamic hemithioacetal formation with intramolecular, lipase-catalyzed lactonization, resulting in good conversions and moderate to good enantiomeric excess (ee) for the final products. researchgate.net For instance, the use of Candida antarctica lipase (B570770) B (CAL-B) has been explored in these dynamic kinetic resolutions. researchgate.net Further research could focus on screening a wider array of lipases and other enzymes to improve enantioselectivity. Additionally, optimizing reaction conditions such as solvent, temperature, and additives will be crucial.

The use of chiral ionic liquids as catalysts represents another promising avenue. A chiral ionic liquid-catalyzed Biginelli-type reaction using 2-methyl-2-phenyl-1,3-oxathiolan-5-one as a component has been shown to produce 5-mercaptoperhydropyrimidines with notable enantio- and diastereoselectivity. researchgate.netggu.ac.in Future work could involve the design and synthesis of novel chiral ionic liquids with enhanced catalytic activity and selectivity for a broader range of transformations involving this compound.

A process for the stereoselective synthesis of 5-fluoro-1-(2R,5S)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine (Emtricitabine) highlights the industrial relevance of stereocontrolled reactions. google.com This process often involves the coupling of a chiral oxathiolane derivative with a nucleobase. google.com Innovations in this area could involve the development of new chiral auxiliaries or catalysts that facilitate this coupling with higher stereospecificity, thereby reducing the need for costly and laborious purification steps.

Exploration of Catalyst-Free and Sustainable Reaction Systems

In line with the principles of green chemistry, a significant future direction is the development of catalyst-free and sustainable reaction systems for the synthesis and transformation of this compound. These approaches aim to minimize waste, reduce reliance on toxic and expensive catalysts, and utilize environmentally benign solvents.

An unprecedented catalyst-free synthesis of benzothiophen-3-ones has been reported via the insertion of an in situ prepared benzyne (B1209423) intermediate into 2-methyl-2-phenyl-1,3-oxathiolan-5-one. researchgate.net This reaction proceeds through a cycloaddition mechanism and offers high yields without the need for a metal catalyst. researchgate.net Further exploration of benzyne and other reactive intermediates in catalyst-free systems could unlock new synthetic pathways.

Water, as a green solvent, has been shown to not only act as a medium but also as a catalyst in certain reactions. For example, the synthesis of α-mercapto-γ-lactams from 2-phenyl-2-methyl-1,3-oxathiolan-5-ones and tosyl aziridines proceeds in excellent yields in water, which promotes the regioselective opening of the aziridine (B145994) ring and subsequent cyclization. rsc.org Research into expanding the scope of water-promoted reactions involving this compound is a promising area for sustainable chemistry.

Solvent-free reaction conditions, often facilitated by microwave irradiation, also represent a key area of future research. A three-component synthesis of 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-4-ones from 2-methyl-2-phenyl-1,3-oxathiolan-5-one has been developed under solvent-free conditions, showcasing a more environmentally friendly approach. mdpi.com

Advanced Mechanistic Investigations Through Integrated Experimental and Computational Techniques

A deeper understanding of reaction mechanisms is paramount for the rational design of new and improved synthetic methods. The integration of experimental techniques with computational studies provides a powerful toolkit for elucidating the intricate details of reaction pathways involving this compound.

The chemical reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with various reagents has been investigated, leading to the formation of both opened and fused heterocyclic systems. tandfonline.com These studies often propose reaction mechanisms based on the observed products. tandfonline.com Future investigations will benefit from the use of computational methods, such as Density Functional Theory (DFT), to model transition states and reaction intermediates, thereby providing a more detailed and quantitative understanding of the reaction landscape. For example, a computational DFT study was used to unravel the mechanism of a tandem researchgate.nettubitak.gov.tr-H shift/1,5-electrocyclization/[3+2] cycloreversion process of N-[2-(1,3-oxathiolan-2-yl)]phenyl ketenimines. acs.org

The fragmentation of 2-phenyl-1,3-oxathiolans induced by lithium dialkylamides to form olefins has been studied, and a probable reaction pathway has been proposed. rsc.org Advanced spectroscopic techniques, such as in situ NMR and IR spectroscopy, combined with kinetic studies and computational modeling, could provide further insights into the nature of the intermediates and the factors controlling the stereospecificity of this transformation.

The proposed mechanism for the synthesis of 1,3-oxathiolan-5-ones using Mukaiyama's reagent suggests that the initial attack of the thiol group on the carbonyl carbon is the rate-determining step. isca.me Detailed kinetic analysis and computational modeling could be employed to validate this hypothesis and to understand the role of the reagent and additives in accelerating the reaction.

Expansion of Multicomponent Reaction Scope and Efficiency

Multicomponent reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules in a single step from three or more starting materials. Expanding the scope and efficiency of MCRs involving this compound is a significant area for future innovation.

A novel K-10 clay-catalyzed multicomponent synthesis of polyfunctionalized bicyclic pyrimidines has been reported using 2-methyl-2-phenyl-1,3-oxathiolan-5-one, unprotected aldoses, and amidines/guanidine (B92328). nih.gov This reaction proceeds with high diastereoselectivity and in excellent yields under solvent-free microwave irradiation. nih.gov Future work could focus on expanding the range of substrates, including different masked mercaptoacetic acid derivatives and a wider variety of aldehydes and amidines.

The use of this compound as a mercaptoacetyl transfer agent in MCRs has been demonstrated in the synthesis of various heterocyclic systems. For example, it has been used in tandem Knoevenagel, Michael, and ring transformation reactions to produce mercaptopyranothiazoles. semanticscholar.org Research in this area could explore new tandem sequences and novel ring transformations to access a greater diversity of molecular scaffolds.

The development of efficient one-pot multicomponent reactions in water for the synthesis of novel azepinotriazepine derivatives highlights the potential for creating complex heterocyclic structures in an environmentally friendly manner. samipubco.com Investigating the utility of this compound in similar aqueous MCRs could lead to the discovery of new bioactive compounds.

Broadening the Substrate Scope for Derivatization and Annulation Reactions

The versatility of this compound as a building block can be further enhanced by broadening the scope of its derivatization and its application in annulation reactions to construct fused ring systems.

The chemical reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one has been explored with a range of electrophiles and nucleophiles, leading to various heterocyclic products. researchgate.net A systematic investigation into its reactions with a wider array of functional groups and under different reaction conditions will be crucial for expanding its synthetic utility. This includes exploring reactions with different types of aldehydes, ketones, α,β-unsaturated carbonyl compounds, and heterocyclic amines. tandfonline.com

Free-radical cyclization of unsaturated 1,3-oxathiolan-5-ones has been shown to be a useful method for the synthesis of cyclopentanols. cdnsciencepub.comcdnsciencepub.com This intramolecular annulation allows for the rapid assembly of bicyclic systems. cdnsciencepub.comcdnsciencepub.com Future research could focus on expanding the scope of these radical cyclizations to include different tether lengths and substitution patterns, as well as exploring intermolecular radical addition reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 2-Phenyl-1,3-oxathiolan-5-one, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclocondensation : React aromatic aldehydes with thioglycolic acid or α-mercaptopropionic acid at room temperature in solvent-free conditions, achieving quantitative yields (e.g., 2-phenyl derivatives) .
  • Silica Gel-Promoted Synthesis : Use aromatic aldehydes and mercaptoacetic acid in DMF with silica gel as a catalyst under heating (80–100°C). This method avoids chromatographic purification, yielding >85% pure product .
  • Historical Approach : Boron trifluoride etherate-mediated cyclodehydration of aldehydes with α-mercaptocarboxylic acids, isolating geometric isomers via NMR characterization .
    • Key Factors : Temperature, solvent choice (e.g., DMF vs. solvent-free), and catalyst type (silica gel vs. BF₃) critically affect reaction efficiency and purity.

Q. How is structural characterization of this compound derivatives performed?

  • Techniques :

  • NMR Spectroscopy : Distinguishes cis/trans isomers via coupling constants (e.g., J values for oxathiolane ring protons) .
  • LCMS and X-ray Crystallography : Confirm molecular weight and absolute configuration, particularly for enantiopure derivatives .
    • Challenges : Overlapping signals in crowded spectral regions require advanced decoupling techniques or isotopic labeling for resolution.

Advanced Research Questions

Q. What enantioselective strategies enable access to optically active 1,3-oxathiolan-5-one derivatives?

  • Enzymatic Kinetic Resolution :

  • Use Candida antarctica lipase B (CALB) with methanol as a nucleophile to resolve racemic mixtures. For example, (R)-2-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-1,3-oxathiolan-5-one is isolated with >90% enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution : Combine lipase-catalyzed γ-lactonization with hemithioacetal tautomerization to achieve high stereoselectivity (up to 95% ee) .
    • Limitations : Substrate specificity of enzymes may restrict applicability to certain substitution patterns.

Q. How can contradictions in reported reaction yields be addressed when comparing silica gel-promoted vs. solvent-free syntheses?

  • Analysis :

  • Solvent-Free Cyclocondensation ( ): Yields near 100% but may require purification for complex substrates.
  • Silica Gel Method ( ): Yields >85% with easier workup but higher energy input.
    • Resolution : Perform controlled experiments under identical substrate/environmental conditions. Use kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps influenced by catalysts.

Q. What role does this compound play in multicomponent reactions (MCRs) for bioactive heterocycles?

  • Case Study : In chiral ionic liquids (e.g., [(Pro)₂SO₄]), this compound acts as a β-keto ester surrogate. It reacts with aromatic aldehydes and (thio)ureas to form perhydropyrimidines with >90% enantioselectivity, relevant to antiviral drug discovery .
  • Mechanistic Insight : The oxathiolane ring’s electrophilic carbonyl group facilitates nucleophilic attack, enabling tandem cyclization steps.

Q. How can computational modeling optimize reaction pathways for 1,3-oxathiolan-5-one derivatives?

  • Approaches :

  • DFT Calculations : Model transition states of enzymatic resolutions (e.g., CALB-substrate interactions) to predict enantioselectivity .
  • MD Simulations : Study solvent effects on silica gel-promoted reactions to refine catalyst-substrate interfaces .
    • Outcome : Predict optimal conditions (e.g., solvent polarity, temperature) to minimize by-products and maximize ee.

Q. What in vivo models validate the pharmacological activity of 1,3-oxathiolan-5-one derivatives?

  • Example : A murine model with HBV-producing 2.2.15 cells demonstrated that (±)-FTC (a 1,3-oxathiolane nucleoside analog) reduces serum HBV DNA levels by >90% at nontoxic doses .
  • Methodological Rigor : Use LC-MS/MS to quantify intracellular metabolites and correlate pharmacokinetic profiles with antiviral efficacy.

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